molecular formula C13H7BrN2O4 B11955734 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 853356-22-6

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11955734
CAS No.: 853356-22-6
M. Wt: 335.11 g/mol
InChI Key: PCDCHPFMFNSMBF-POHAHGRESA-N
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Description

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a nitro group, and an indole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-bromo-2-furaldehyde with 5-nitro-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products include various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The brominated furan ring and indole moiety may also contribute to its activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-Bromo-2-furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone

Uniqueness

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its combination of a brominated furan ring, a nitro group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

853356-22-6

Molecular Formula

C13H7BrN2O4

Molecular Weight

335.11 g/mol

IUPAC Name

(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-nitro-1H-indol-2-one

InChI

InChI=1S/C13H7BrN2O4/c14-12-4-2-8(20-12)6-10-9-5-7(16(18)19)1-3-11(9)15-13(10)17/h1-6H,(H,15,17)/b10-6-

InChI Key

PCDCHPFMFNSMBF-POHAHGRESA-N

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])/C(=C/C3=CC=C(O3)Br)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=CC=C(O3)Br)C(=O)N2

Origin of Product

United States

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